molecular formula C22H23NO4 B11069339 (1-{2-[(2-Benzoylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid

(1-{2-[(2-Benzoylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid

Cat. No.: B11069339
M. Wt: 365.4 g/mol
InChI Key: BPKGDJAOSNWZPG-UHFFFAOYSA-N
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Description

2-{1-[2-(2-BENZOYLANILINO)-2-OXOETHYL]CYCLOPENTYL}ACETIC ACID is a complex organic compound with a unique structure that includes a cyclopentyl ring, an acetic acid moiety, and a benzoylanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(2-BENZOYLANILINO)-2-OXOETHYL]CYCLOPENTYL}ACETIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of cyclopentanone with ethyl bromoacetate to form an intermediate, which is then reacted with benzoylaniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(2-BENZOYLANILINO)-2-OXOETHYL]CYCLOPENTYL}ACETIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoylanilino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate and yield.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-{1-[2-(2-BENZOYLANILINO)-2-OXOETHYL]CYCLOPENTYL}ACETIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions that may benefit from its unique chemical properties.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 2-{1-[2-(2-BENZOYLANILINO)-2-OXOETHYL]CYCLOPENTYL}ACETIC ACID involves its interaction with specific molecular targets and pathways. The benzoylanilino group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoylanilino derivatives and cyclopentyl acetic acid derivatives. Examples include:

  • 2-{1-[2-(4-BENZOYLANILINO)-2-OXOETHYL]CYCLOPENTYL}ACETIC ACID
  • 2-{1-[2-(2,6-DICHLOROANILINO)-2-OXOETHYL]CYCLOPENTYL}ACETIC ACID

Uniqueness

What sets 2-{1-[2-(2-BENZOYLANILINO)-2-OXOETHYL]CYCLOPENTYL}ACETIC ACID apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

2-[1-[2-(2-benzoylanilino)-2-oxoethyl]cyclopentyl]acetic acid

InChI

InChI=1S/C22H23NO4/c24-19(14-22(15-20(25)26)12-6-7-13-22)23-18-11-5-4-10-17(18)21(27)16-8-2-1-3-9-16/h1-5,8-11H,6-7,12-15H2,(H,23,24)(H,25,26)

InChI Key

BPKGDJAOSNWZPG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CC(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)CC(=O)O

Origin of Product

United States

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